2-Chloro-3-iodoquinoline
Overview
Description
2-Chloro-3-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClIN. It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring.
Mechanism of Action
Target of Action
Quinoline derivatives, such as clioquinol , are known to have antifungal properties, suggesting that the targets could be enzymes or structures unique to fungi.
Mode of Action
It’s worth noting that clioquinol, a quinoline derivative, is known to be bacteriostatic . This suggests that 2-Chloro-3-iodoquinoline might also inhibit the growth of bacteria, although the precise mechanism is unknown .
Biochemical Pathways
Quinoline derivatives have been synthesized through pd-mediated simultaneous c–h (aldehyde) and c–x bond activation , which might suggest potential interactions with biochemical pathways involving these bonds.
Pharmacokinetics
The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP), is 2.38 , suggesting moderate lipophilicity, which could influence its distribution within the body.
Result of Action
Some novel 2-chloro-3- (1h-benzo [d]imidazol-2-yl)quinoline derivatives have shown moderate to high inhibitory activities against certain tumor cell lines , suggesting potential antitumor activity for this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, presence of other organic or inorganic compounds, and temperature can affect the formation of disinfection by-products during water chlorination . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodoquinoline typically involves halogenation reactions. One common method is the iodination of 2-chloroquinoline. This can be achieved by reacting 2-chloroquinoline with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process must ensure high purity and yield, often requiring optimization of reaction conditions such as temperature, solvent choice, and reaction time. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-iodoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated quinoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-3-iodoquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the iodine atom, making it less reactive in certain coupling reactions.
3-Iodoquinoline: Lacks the chlorine atom, which can affect its reactivity and biological activity.
2,3-Dichloroquinoline: Contains two chlorine atoms, which can alter its chemical properties and reactivity.
Uniqueness: 2-Chloro-3-iodoquinoline is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and potential for diverse chemical transformations. This dual halogenation allows for selective functionalization and synthesis of complex molecules .
Properties
IUPAC Name |
2-chloro-3-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKSSUOSONRGPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562220 | |
Record name | 2-Chloro-3-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128676-85-7 | |
Record name | 2-Chloro-3-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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